Disodium succinate-13C2

Traumatic Brain Injury Cerebral Metabolism Mitochondrial Dysfunction

The only 2,3-13C2-labeled disodium succinate enables unambiguous tracking of C2-C3 bond integrity through the TCA cycle. Unlabeled or 1,4-13C2/13C4 analogs cannot substitute—the M+2 mass shift and distinct isotopologue signatures allow precise metabolic flux quantification via NMR and LC-MS. Clinical proof-of-concept: focal administration reduced LPR by 12% and increased brain glucose by 17% in TBI patients. Water-soluble; no pH adjustment needed. Superior SIL-IS for endogenous succinate quantitation in biological matrices.

Molecular Formula C4H4Na2O4
Molecular Weight 164.04 g/mol
Cat. No. B12399727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium succinate-13C2
Molecular FormulaC4H4Na2O4
Molecular Weight164.04 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;;
InChIKeyZDQYSKICYIVCPN-BQTCFENJSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Succinate-13C2: Stable Isotope-Labeled TCA Cycle Intermediate for Metabolic Flux Analysis and Clinical Tracer Applications


Disodium succinate-13C2 (CAS 83587-80-8) is the 2,3-13C2 isotopically labeled disodium salt of succinic acid, a central intermediate of the tricarboxylic acid (TCA) cycle. The compound incorporates two carbon-13 atoms at the second and third carbon positions of the succinate backbone, resulting in a molecular formula of C2(13C)2H4Na2O4 and a molecular weight of 164.04 . The 2,3-13C2 labeling pattern enables precise tracing of carbon flux through the TCA cycle via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Disodium succinate-13C2 is supplied as a white to off-white crystalline solid with chemical purity ≥99.0% and isotopic enrichment typically ≥99 atom% 13C, and is intended exclusively for research applications including metabolic flux analysis, stable isotope-resolved metabolomics, and as an internal standard for quantitative LC-MS .

Why Unlabeled Succinate Cannot Substitute for Disodium Succinate-13C2 in Quantitative Metabolic Tracing and Clinical Research


Generic unlabeled disodium succinate cannot substitute for the 13C2-labeled analog in applications requiring metabolic tracing, flux quantification, or isotope dilution-based quantitation. Unlabeled succinate is chemically indistinguishable from endogenous succinate pools, rendering it invisible to NMR and MS detection in complex biological matrices and precluding differentiation between exogenous administration and endogenous metabolism [1]. The 2,3-13C2 labeling pattern of disodium succinate-13C2 confers a mass shift of M+2 and creates distinct isotopologue signatures that enable tracking of carbon flow through the TCA cycle and quantification of succinate metabolism via 13C enrichment analysis . Alternative labeling patterns—such as 1,4-13C2-succinate or 13C4-succinate—produce different isotopologue distributions and are not interchangeable for studies requiring specific positional labeling, particularly in NMR-based flux analysis where the 2,3-13C2 pattern enables unambiguous tracking of C2-C3 bond integrity and metabolic scrambling at the succinate node [2]. Substitution with deuterium-labeled analogs (e.g., disodium succinate-d4) introduces potential deuterium isotope effects on enzyme kinetics and metabolic rates, whereas 13C labeling is generally considered metabolically neutral [3].

Disodium Succinate-13C2: Quantified Differentiation Evidence Versus Comparators for Procurement Decision Support


Clinical Reduction in Cerebral Lactate/Pyruvate Ratio with 2,3-13C2 Succinate in Traumatic Brain Injury Patients

In a prospective clinical study of traumatic brain injury (TBI) patients with multimodality-defined mitochondrial dysfunction, focal administration of disodium 2,3-13C2 succinate (12 mmol/L) via retrodialysis produced a mean 12% reduction in the cerebral lactate/pyruvate ratio (LPR) and a 17% increase in brain glucose concentration relative to the 24-hour pre-perfusion baseline period [1]. Unlabeled succinate cannot be tracked or differentiated from endogenous pools, precluding verification of exogenous substrate metabolism. NMR analysis of microdialysates confirmed that the exogenous 13C-labeled succinate was metabolized intracellularly via the TCA cycle, providing direct evidence of substrate utilization that unlabeled succinate cannot deliver .

Traumatic Brain Injury Cerebral Metabolism Mitochondrial Dysfunction

MS Detection Sensitivity and Distinct Q1/Q3 Transitions for Succinate-13C2 Versus Unlabeled Succinate in LC-MS/MS Quantification

In selected reaction monitoring (SRM) mass spectrometry, unlabeled succinate and succinate-13C2 exhibit distinct precursor-to-product ion transitions that enable their simultaneous detection and quantification without spectral interference. Unlabeled succinate is monitored via the Q1 m/z 117 → Q2 m/z 73 transition, whereas succinate-13C2 is detected using the Q1 m/z 119 → Q2 m/z 74 transition, corresponding to the +2 mass shift from the two 13C labels [1]. This 2 Da mass difference provides baseline chromatographic co-elution with complete mass spectrometric separation, enabling the use of succinate-13C2 as an ideal stable isotope-labeled internal standard (SIL-IS) that corrects for matrix effects, ionization suppression, and recovery variability [2].

LC-MS/MS Metabolomics Quantitative Bioanalysis

Chemical Purity and Isotopic Enrichment Specifications: Disodium Succinate-13C2 Versus Alternative Succinate-13C Labeled Compounds

Disodium succinate-13C2 is available from multiple suppliers with chemical purity specifications ranging from 98.0% to 99.3% and isotopic enrichment ≥99 atom% 13C . The water-soluble disodium salt form offers distinct formulation advantages over the free acid form (succinic acid-2,3-13C2) for aqueous-based biological applications. Succinic acid-2,3-13C2 (free acid) exhibits a melting point of 187-190°C and boiling point of 235°C , whereas disodium succinate-13C2 is a freely water-soluble salt suitable for direct dissolution in physiological buffers without pH adjustment . The salt form's enhanced aqueous solubility (disodium succinate is freely soluble in water) versus the free acid (approximately 83 g/L at 25°C) facilitates preparation of high-concentration stock solutions for microdialysis and perfusion studies .

Stable Isotope Standards Quality Control Procurement Specification

Position-Specific 2,3-13C2 Labeling for TCA Cycle Flux Analysis Versus Alternative 13C Labeling Patterns

The 2,3-13C2 labeling pattern of disodium succinate-13C2 provides distinct advantages for metabolic flux analysis compared to 1,4-13C2-succinate or uniformly labeled 13C4-succinate. Studies comparing dimethyl [1,4-13C2]succinate with NaH13CO3 tracing demonstrated that the position of 13C labels fundamentally alters the mass isotopomer distribution of downstream TCA cycle metabolites and gluconeogenic products [1]. The 2,3-13C2 labeling specifically enables tracking of the C2-C3 bond through the TCA cycle and succinate dehydrogenase reaction, providing unique information on metabolic scrambling at the symmetric succinate node [2]. In contrast, 13C4-succinate produces M+4 isotopologues that may obscure contributions from multiple labeling sources, while 1,4-13C2-succinate labels different carbon positions and yields distinct NMR multiplet patterns .

Metabolic Flux Analysis NMR Spectroscopy TCA Cycle

Clinical-Grade Formulation and GMP Manufacturing for Human Administration in TBI Research

In a clinical TBI study, disodium 2,3-13C2 succinate was formulated at 12 mmol/L in CNS perfusion fluid by a Good Manufacturing Practice (GMP) accredited pharmacy and tested for purity, sterility, freedom from endotoxins, and absence of pyrogenicity prior to release for human administration . This clinical-grade formulation pathway demonstrates that disodium succinate-13C2 from qualified suppliers (Cambridge Isotope Laboratories; isotopic enrichment 99%, chemical purity 99%) meets the stringent quality requirements for human research applications, a verification not universally available for all isotopically labeled succinate analogs [1]. Unlabeled disodium succinate, while used in food and pharmaceutical applications, is not supplied with the same combination of high isotopic enrichment certification and clinical-grade quality documentation when human metabolic tracing is required [2].

Clinical Research GMP Manufacturing Traumatic Brain Injury

Disodium Succinate-13C2: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Cerebral Microdialysis and Metabolic Monitoring in Traumatic Brain Injury Clinical Research

Focal administration of disodium 2,3-13C2 succinate (12 mmol/L) via retrodialysis in TBI patients with mitochondrial dysfunction enables simultaneous therapeutic intervention and real-time verification of TCA cycle metabolism via 13C recovery in microdialysates. This application is uniquely supported by clinical data showing 12% LPR reduction and 17% brain glucose increase, with NMR confirmation of intracellular metabolism [1]. The water-soluble disodium salt formulation facilitates preparation in CNS perfusion fluid without pH adjustment .

Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Succinate Analysis

Succinate-13C2 serves as an optimal SIL-IS for quantitative LC-MS/MS analysis of endogenous succinate in biological matrices. The +2 Da mass shift (Q1 119 → Q2 74 for labeled versus Q1 117 → Q2 73 for unlabeled) enables complete mass spectrometric separation while maintaining identical chromatographic retention time (1.36 min) and ionization characteristics, correcting for matrix effects and recovery variability [2].

13C Metabolic Flux Analysis of TCA Cycle Carbon Scrambling and Succinate Dehydrogenase Reaction

The 2,3-13C2 labeling pattern is specifically required for investigating carbon scrambling at the symmetric succinate node of the TCA cycle and tracking the fate of the C2-C3 bond through succinate dehydrogenase. This positional labeling provides distinct mass isotopomer distributions and NMR coupling patterns that cannot be replicated with 1,4-13C2 or 13C4 labeling patterns, enabling position-specific flux analysis in isolated mitochondria, perfused organs, or cell culture systems [3].

GMP-Grade Human Metabolic Tracer Studies Requiring Clinical Quality Assurance

For clinical research protocols requiring human administration, disodium succinate-13C2 from qualified suppliers (e.g., Cambridge Isotope Laboratories) can be formulated under GMP conditions with comprehensive release testing for purity, sterility, endotoxins, and pyrogenicity. This quality documentation pathway, demonstrated in published TBI clinical studies, supports regulatory compliance and experimental reproducibility in human metabolic tracing investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disodium succinate-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.